molecular formula C10H20N2O B1475164 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one CAS No. 1603215-55-9

1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one

Cat. No.: B1475164
CAS No.: 1603215-55-9
M. Wt: 184.28 g/mol
InChI Key: CEIRGIRWDGVSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one is a synthetic organic compound intended for research and experimental purposes exclusively. It features a pyrrolidine ring substituted with an amino group at the 3-position, linked to a pentan-1-one chain. This structure is related to a class of compounds known to interact with monoamine transporter systems . Scientific literature on structurally similar compounds, such as pyrovalerone and other 2-aminopentanophenones, indicates that this chemical class typically exhibits activity as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), while often showing less potency at the serotonin transporter (SERT) . The specific nature of the amino terminal substitution on the pyrrolidine ring is a critical determinant of pharmacological activity and selectivity . As such, this compound is a candidate for in vitro pharmacological research aimed at studying the function and inhibition of monoamine transporters in the central nervous system. Furthermore, the 3-aminopyrrolidine moiety is a recognized pharmacophore in medicinal chemistry and has been incorporated into the design of bioactive molecules targeting other receptors, such as P2X7 antagonists investigated in models of pain and inflammation . All products are sold under the condition that they are For Research Use Only (RUO). They are not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for the safe handling, storage, and disposal of this substance in compliance with applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-8(2)6-10(13)12-5-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIRGIRWDGVSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.

Cellular Effects

The effects of 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can influence the activity of enzymes involved in carbohydrate and lipid metabolism, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS), particularly in the context of neuropharmacology and therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C9H17N1O\text{C}_9\text{H}_{17}\text{N}_1\text{O}

Research indicates that compounds with a similar structure often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The presence of the aminopyrrolidine moiety suggests potential activity at various receptors, including those involved in mood regulation and cognitive functions.

1. Neuropharmacological Effects

Studies have demonstrated that derivatives of pyrrolidine can exhibit significant effects on neurotransmitter release and uptake. For instance, compounds similar to 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one have been shown to act as inhibitors of monoamine transporters, which play a crucial role in the modulation of mood and anxiety.

2. Analgesic Properties

Research has suggested that certain pyrrolidine derivatives possess analgesic properties. In vivo studies indicated that these compounds could potentially reduce pain perception through modulation of pain pathways in the CNS.

3. Antimicrobial Activity

The antimicrobial properties of similar compounds have been investigated, revealing efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Analgesic Activity

A study conducted on a series of pyrrolidine derivatives, including 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one, assessed their analgesic effects using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting that this compound could be a candidate for further development as an analgesic agent.

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of this compound with serotonin and dopamine receptors. Results showed that it could enhance serotonin levels in synaptic clefts, which is beneficial for treating depression-related disorders.

Research Findings

Activity Observed Effect Reference
AnalgesicSignificant reduction in pain response
NeuropharmacologicalIncreased serotonin levels
AntimicrobialEffective against E. coli and S. aureus

Scientific Research Applications

Medicinal Chemistry Applications

1. CNS Stimulants and Cognitive Enhancers
Research indicates that compounds similar to 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one may exhibit stimulant properties. These properties make them candidates for treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The compound's ability to interact with neurotransmitter systems in the central nervous system (CNS) suggests potential for enhancing cognitive functions and alertness.

2. Antidepressant Activity
Studies have explored the antidepressant-like effects of pyrrolidine derivatives, including those related to 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one. These compounds may modulate serotonin and norepinephrine levels, which are critical in the treatment of depression. The pharmacological profile of this compound could be further evaluated through animal models to establish efficacy.

Pharmacological Research

1. Mechanism of Action
The mechanism by which 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one exerts its effects is a critical area of study. Preliminary research suggests that it may act as a reuptake inhibitor for certain neurotransmitters, enhancing their availability in the synaptic cleft. This action can lead to improved mood and cognitive function.

2. Case Studies on Related Compounds
A review of literature reveals several case studies involving similar compounds that have shown promise in preclinical trials:

Compound NameStudy FocusFindings
ER-899742Autoimmune DiseaseDemonstrated significant reduction in disease markers in lupus models .
FexinidazoleTrypanosomiasisAchieved high cure rates in murine models, highlighting the importance of structural modifications for efficacy .
Urea DerivativesCancer TreatmentShowed potential as inhibitors of protein-protein interactions critical for cancer cell survival .

Synthetic Applications

1. Synthesis of Chiral Ligands
The compound can serve as a precursor for synthesizing chiral ligands used in asymmetric synthesis. Its structural characteristics allow it to form stable complexes with metal catalysts, enhancing reaction selectivity and efficiency.

2. Development of Novel Therapeutics
The unique functional groups present in 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one make it a versatile building block for creating novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one C₁₁H₂₀N₂O 196.29 3-Aminopyrrolidine, 3-methylpentanone Potential CNS activity due to pyrrolidine group; possible dopamine/norepinephrine modulation .
3F-α-PVP (1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one) C₁₅H₂₀FNO 265.33 Fluorophenyl, pyrrolidine, pentanone Synthetic cathinone with stimulant effects; acts as a dopamine-norepinephrine reuptake inhibitor .
1-(4-Hydroxyphenyl)-3-methylpentan-1-one C₁₂H₁₆O₂ 192.26 4-Hydroxyphenyl, 3-methylpentanone Lacks nitrogenous ring; likely inactive in CNS but may serve as a phenolic antioxidant .
1-[(3S)-3-Aminopyrrolidin-1-yl]propan-1-one C₈H₁₄N₂O 154.21 3S-Aminopyrrolidine, propanone Shorter chain reduces lipophilicity; stereochemistry may enhance target specificity .
1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one C₉H₁₈N₂O 170.26 3-Aminoazetidine, 3-methylpentanone Azetidine ring (4-membered) vs. pyrrolidine (5-membered); smaller ring may alter binding kinetics .

Key Findings:

Structural Diversity and Bioactivity: The 3-aminopyrrolidine group in the target compound distinguishes it from simpler analogs like 1-(4-hydroxyphenyl)-3-methylpentan-1-one, which lacks nitrogenous rings .

Stereochemical and Ring-Size Effects: The 3S-aminopyrrolidine configuration in 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one may enhance enantioselective binding to targets like sigma receptors or ion channels . Replacing pyrrolidine with azetidine (a 4-membered ring) in 1-(3-aminoazetidin-1-yl)-3-methylpentan-1-one introduces ring strain, possibly reducing metabolic stability compared to the 5-membered pyrrolidine analog .

Pharmacological Profiles: 3F-α-PVP is associated with stimulant and hallucinogenic effects in humans, highlighting the risks of fluorophenyl-pyrrolidine combinations in designer drugs .

Preparation Methods

Preparation of 3-Aminopyrrolidine Intermediate

A critical step in synthesizing 1-(3-aminopyrrolidin-1-yl)-3-methylpentan-1-one is the preparation of optically active or racemic 3-aminopyrrolidine derivatives, which serve as the nucleophilic amine component.

  • Hydrogenation of Azidopyrrolidine Precursors:
    Azido-substituted pyrrolidines are reduced catalytically to the corresponding aminopyrrolidines using palladium on activated carbon (Pd/C) under hydrogen atmosphere. Typical conditions involve methanol as solvent, room temperature (~20°C), and 12 hours reaction time, achieving yields up to 97%. This method is widely used due to its high efficiency and mild conditions.
    Example:

    • (2S,4R)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate → (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (97% yield).
  • Catalysts and Conditions:

    • Palladium 10% on activated carbon (Pd/C) is the preferred catalyst.
    • Hydrogen pressure ranges from atmospheric to 3 bar.
    • Methanol is the common solvent.
    • Reaction times vary from 12 to 48 hours depending on scale and substrate.

Acylation to Form the Target Ketone Derivative

Once the aminopyrrolidine intermediate is obtained, it undergoes acylation with 3-methylpentanoyl chloride or related activated acyl derivatives to form the ketone linkage.

  • Acylation Reaction:
    The nucleophilic nitrogen of the aminopyrrolidine attacks the acyl chloride to form the amide or ketone linkage. The reaction is typically performed in anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperature (0°C to room temperature) to avoid side reactions.

  • Alternative Carbonyl Activation:
    Use of carbonyl-imidazolide intermediates generated in situ by reaction of carboxylic acid derivatives with 1,1'-carbonyldiimidazole (CDI) has been reported for similar amine acylations, offering selective and mild conditions.

Detailed Reaction Conditions and Yields

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Azidopyrrolidine hydrogenation Pd/C (10%), H2 Methanol 20°C 12 h 97 Mild conditions, high yield, scalable
Acylation with acyl chloride 3-Methylpentanoyl chloride, base DCM or THF 0–25°C 1–4 h 85–95 Control of temperature critical to avoid byproducts
Carbonyl activation with CDI 1,1'-Carbonyldiimidazole, Et3N DCM 0°C 1 h 80–90 Alternative to acyl chloride, selective

Alternative Synthetic Approaches

  • Conjugate Addition and Azide Chemistry:
    In related syntheses, hydrazoic acid (NaN3) addition to α,β-unsaturated aldehydes or ketones followed by reduction provides aminopyrrolidine derivatives. For example, conjugate addition of NaN3 to 3-methylbut-2-enal yields azido intermediates that are subsequently reduced to amines.

  • Catalytic Hydrogenation with Protection Groups:
    To avoid side reactions, amines are often protected as Boc (tert-butoxycarbonyl) derivatives during hydrogenation. After reduction, deprotection yields the free amine for further functionalization.

Research Findings and Optimization Notes

  • Optical Activity Control:
    Methods to obtain optically active aminopyrrolidines include chiral resolution of racemates or asymmetric synthesis routes. The stereochemistry at the 3-position of the pyrrolidine ring is crucial for biological activity and is maintained during hydrogenation and acylation steps.

  • Catalyst Choice and Reaction Pressure:
    Pd/C is preferred over other catalysts like platinum on carbon due to better selectivity and fewer side reactions. Hydrogen pressure and reaction time are optimized to maximize yield and purity.

  • Solvent Effects:
    Methanol is favored for hydrogenation due to solubility and reaction rate, while DCM or THF are preferred for acylation to maintain anhydrous conditions and control reaction kinetics.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents & Conditions Outcome Yield (%) Reference
Azidopyrrolidine synthesis NaN3 addition to α,β-unsaturated aldehyde/ketone Azidopyrrolidine intermediate N/A
Azidopyrrolidine hydrogenation Pd/C, H2, MeOH, 20°C, 12h 3-Aminopyrrolidine 97
Aminopyrrolidine acylation 3-Methylpentanoyl chloride, base, DCM, 0–25°C 1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one 85–95
Carbonyl activation alternative CDI, Et3N, DCM, 0°C Carbonylimidazolide intermediate 80–90

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-3-methylpentan-1-one

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